Methyl 4-{4-[(4-chlorobenzyl)oxy]-5-methyl-1,3-thiazol-2-yl}benzenecarboxylate
Description
Methyl 4-{4-[(4-chlorobenzyl)oxy]-5-methyl-1,3-thiazol-2-yl}benzenecarboxylate is a heterocyclic compound featuring a central 1,3-thiazole ring substituted with a 4-chlorobenzyloxy group at position 4, a methyl group at position 5, and a para-substituted benzoate ester at position 2.
Properties
IUPAC Name |
methyl 4-[4-[(4-chlorophenyl)methoxy]-5-methyl-1,3-thiazol-2-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3S/c1-12-17(24-11-13-3-9-16(20)10-4-13)21-18(25-12)14-5-7-15(8-6-14)19(22)23-2/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLJGKLCLHRENL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=C(C=C2)C(=O)OC)OCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{4-[(4-chlorobenzyl)oxy]-5-methyl-1,3-thiazol-2-yl}benzenecarboxylate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone under acidic conditions.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where the thiazole derivative reacts with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Esterification: The final step involves the esterification of the benzenecarboxylic acid with methanol in the presence of a catalyst like sulfuric acid or a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: The chlorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that Methyl 4-{4-[(4-chlorobenzyl)oxy]-5-methyl-1,3-thiazol-2-yl}benzenecarboxylate exhibits significant antimicrobial properties against various bacterial and fungal strains.
Case Study: Antimicrobial Efficacy
In vitro studies have shown that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate promising activity against pathogens such as Staphylococcus aureus and Escherichia coli.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 25 |
These results suggest that the compound could serve as a potential lead in developing new antimicrobial agents .
Anticancer Activity
The compound has also been evaluated for its anticancer properties, particularly against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cells
In cytotoxicity assays, this compound exhibited selective toxicity towards cancer cells while sparing normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 30 |
| MCF7 (Breast Cancer) | 25 |
| Normal Fibroblasts | >100 |
The selective cytotoxicity indicates its potential as an anticancer therapeutic agent .
Mechanism of Action
The mechanism by which Methyl 4-{4-[(4-chlorobenzyl)oxy]-5-methyl-1,3-thiazol-2-yl}benzenecarboxylate exerts its effects depends on its interaction with molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The chlorobenzyl group may enhance these interactions through hydrophobic or π-π stacking interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized into three classes: thiazole derivatives , benzothiazole analogs , and aromatic ester-containing compounds . Below is a detailed comparison based on synthesis, physicochemical properties, and biological relevance.
Thiazole Derivatives
- 4-((4-Chlorobenzyl)oxy)-2-hydroxybenzaldehyde (13a): This analog replaces the thiazole ring with a benzaldehyde moiety but retains the 4-chlorobenzyloxy substituent. Reported in Molecules (2013), it exhibits a yield of 49.1% and an ESI-MS m/z of 260.9 [M+H]⁺.
- Compounds 9a–9e (Triazole-Thiazole Hybrids): Synthesized via click chemistry, these hybrids incorporate a triazole ring linked to a thiazole (e.g., compound 9c: 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide). They demonstrate higher molecular complexity and variable yields (45–55%), with docking studies suggesting enhanced binding to active sites due to triazole-thiazole synergy .
Benzothiazole Analogs
- 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole: This compound shares a benzothiazole core with a para-substituted aryl group. X-ray crystallography reveals a dihedral angle of 8.76° between the benzothiazole and methoxyphenyl rings, indicating near-planar geometry conducive to intermolecular interactions.
Aromatic Ester-Containing Compounds
- [1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 4-chlorobenzenecarboxylate: This ester-containing analog (CAS 104604-66-2) features a pyrazole ring instead of thiazole. The 4-chlorobenzoate group mirrors the target compound’s ester functionality, but the pyrazole core may alter metabolic stability and solubility .
Data Table: Key Comparative Parameters
Notes on Structural Optimization
- Steric Effects : The 5-methyl group on the thiazole may reduce conformational flexibility, as observed in rigid analogs from .
Biological Activity
Methyl 4-{4-[(4-chlorobenzyl)oxy]-5-methyl-1,3-thiazol-2-yl}benzenecarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological implications based on diverse research findings.
- Molecular Formula : C19H16ClNO3S
- Molecular Weight : 373.85 g/mol
- CAS Number : 338409-58-8
- Boiling Point : 522.9 ± 60.0 °C (predicted)
- Density : 1.296 ± 0.06 g/cm³ (predicted)
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiazole Ring : This can be achieved through Hantzsch thiazole synthesis, where a thioamide reacts with a haloketone under acidic conditions.
- Attachment of the Chlorobenzyl Group : A nucleophilic substitution reaction introduces the chlorobenzyl group using 4-chlorobenzyl chloride and a base like potassium carbonate.
- Esterification : The final step involves esterification of benzenecarboxylic acid with methanol, often facilitated by sulfuric acid or dicyclohexylcarbodiimide (DCC) .
The biological activity of this compound is primarily attributed to its structural components:
- Thiazole Ring : Known for interacting with various enzymes and receptors, potentially inhibiting their activity.
- Chlorobenzyl Group : Enhances binding affinity to biological targets through hydrophobic interactions and π-π stacking .
Pharmacological Potential
Research indicates that this compound may serve as a pharmacophore in drug development due to its bioactive properties. The thiazole structure is prevalent in many pharmaceuticals, suggesting potential therapeutic applications .
Case Studies and Research Findings
- Antimicrobial Activity :
-
Anti-inflammatory Effects :
- Another investigation focused on the anti-inflammatory properties of thiazole derivatives, including this compound. The findings demonstrated a reduction in pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory diseases .
- Cytotoxicity Studies :
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 4-{4-[(4-chlorobenzyl)oxy]-5-methyl-1,3-thiazol-2-yl}benzenecarboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. For example, a related thiazole-containing compound was synthesized by refluxing 4-hydroxyacetophenone with 4-chlorobenzyl chloride in ethanol using anhydrous potassium carbonate as a base . Optimization of reaction time (monitored via TLC) and purification via recrystallization (ethanol) are critical for yield and purity.
Q. How can researchers purify and characterize this compound?
- Methodological Answer :
- Purification : Recrystallization using ethanol or dichloromethane/hexane mixtures is common. Column chromatography (silica gel, ethyl acetate/hexane gradient) may resolve impurities .
- Characterization : Use NMR (e.g., H, C) to confirm substituent positions, LC-MS for molecular weight verification, and FT-IR to identify functional groups (e.g., ester C=O at ~1700 cm) .
Q. What safety precautions are essential during handling?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation (acute toxicity Category 4) .
- Storage : Keep in airtight containers in cool (<25°C), dry conditions away from ignition sources .
Advanced Research Questions
Q. How can structural modifications enhance biological activity or stability?
- Methodological Answer :
- Substituent Optimization : Replace the 4-chlorobenzyl group with electron-withdrawing groups (e.g., nitro) to modulate electronic effects. Introduce bulkier substituents on the thiazole ring to study steric hindrance .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring to identify degradation pathways .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay Standardization : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO concentration ≤0.1%).
- Impurity Profiling : Compare batches via HPLC-UV/HRMS to rule out confounding effects from synthetic byproducts .
Q. How can computational methods guide experimental design for this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., COX-2 for anti-inflammatory activity). Validate with molecular dynamics simulations (GROMACS) .
- QSAR Models : Train models on analogs to correlate substituent properties (logP, polar surface area) with activity .
Q. What crystallographic challenges arise during structure determination?
- Methodological Answer :
- Data Collection : Use synchrotron radiation for low-symmetry crystals. SHELXL refinement is recommended for handling twinning or disorder .
- Validation : Check R (<5%) and Flack parameter to confirm absolute configuration .
Methodological Tables
Table 1 : Key Synthetic Intermediates and Conditions
Table 2 : Analytical Parameters for Quality Control
| Technique | Parameters | Target Specification |
|---|---|---|
| HPLC-UV | C18 column, 70:30 MeOH:HO, 1 mL/min | Retention time: 8.2 ± 0.3 min |
| H NMR | (CDCl): δ 8.0 (s, 1H, thiazole-H) | Integration matches theoretical |
Critical Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
